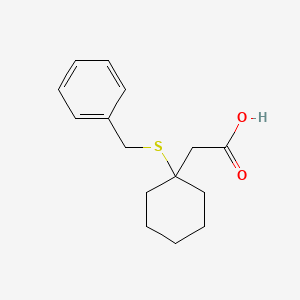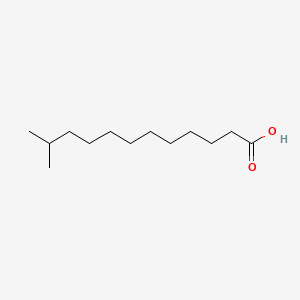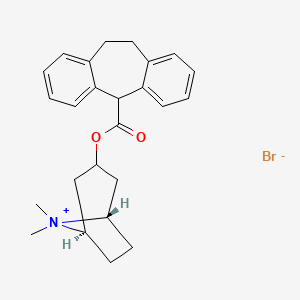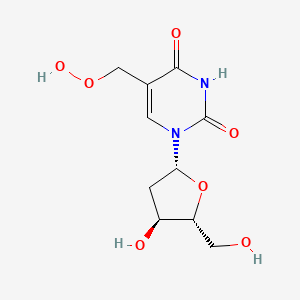
5-クロロピラジン-2-カルボン酸
概要
説明
5-Chloropyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H3ClN2O2 It is characterized by a pyrazine ring substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position
科学的研究の応用
5-Chloropyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has explored its use in developing new drugs with antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It is hypothesized that the compound may disrupt targets in the biosynthesis pathways ofnicotinamide adenine dinucleotide (NAD) and/or ethylene .
Mode of Action
The exact mode of action of 5-Chloropyrazine-2-carboxylic acid remains unknown due to the lack of specific studies. The compound is believed to interact with its targets, potentially disrupting the normal function of the biosynthesis pathways of NAD and/or ethylene .
Biochemical Pathways
The biochemical pathways affected by 5-Chloropyrazine-2-carboxylic acid are likely related to the biosynthesis of NAD and/or ethylene These pathways play crucial roles in various biological processes, including energy metabolism and plant growth regulation
Result of Action
One study suggests that a similar compound, 5-fluoropyrazine-2-carboxylic acid, provided between 71 and 95% control of barnyardgrass and yellow nutsedge, with only modest injury (8–25%) to soybean . This suggests that 5-Chloropyrazine-2-carboxylic acid may have similar herbicidal effects.
生化学分析
Biochemical Properties
5-Chloropyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with mycobacterial fatty acid synthase I, where 5-Chloropyrazine-2-carboxylic acid acts as an inhibitor . This inhibition disrupts the synthesis of fatty acids, which are crucial components of the cell membrane. Additionally, 5-Chloropyrazine-2-carboxylic acid has been shown to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, potentially affecting cellular energy metabolism .
Cellular Effects
The effects of 5-Chloropyrazine-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in mycobacterial cells, 5-Chloropyrazine-2-carboxylic acid inhibits the growth of Mycobacterium tuberculosis by targeting fatty acid synthase I . This inhibition leads to a disruption in cell membrane synthesis, ultimately affecting cell viability. Furthermore, 5-Chloropyrazine-2-carboxylic acid has been shown to impact gene expression related to NAD biosynthesis, thereby influencing cellular energy production .
Molecular Mechanism
The molecular mechanism of action of 5-Chloropyrazine-2-carboxylic acid involves several key interactions at the molecular level. It binds to the active site of mycobacterial fatty acid synthase I, inhibiting its enzymatic activity . This binding prevents the synthesis of fatty acids, which are essential for cell membrane integrity. Additionally, 5-Chloropyrazine-2-carboxylic acid interacts with enzymes involved in NAD biosynthesis, potentially leading to a reduction in cellular NAD levels . This reduction can affect various metabolic processes that rely on NAD as a cofactor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloropyrazine-2-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 5-Chloropyrazine-2-carboxylic acid is relatively stable under standard laboratory conditions In in vitro studies, prolonged exposure to 5-Chloropyrazine-2-carboxylic acid has been associated with sustained inhibition of fatty acid synthase I and disruption of cell membrane synthesis .
Dosage Effects in Animal Models
The effects of 5-Chloropyrazine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it has been observed to inhibit the growth of Mycobacterium tuberculosis without causing significant toxicity . At higher doses, 5-Chloropyrazine-2-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-Chloropyrazine-2-carboxylic acid is involved in several metabolic pathways, including those related to fatty acid synthesis and NAD biosynthesis . It interacts with enzymes such as mycobacterial fatty acid synthase I and NAD biosynthesis enzymes, affecting their activity and, consequently, metabolic flux. The inhibition of fatty acid synthase I by 5-Chloropyrazine-2-carboxylic acid disrupts the synthesis of fatty acids, while its interaction with NAD biosynthesis enzymes can lead to altered levels of NAD and its related metabolites .
Transport and Distribution
The transport and distribution of 5-Chloropyrazine-2-carboxylic acid within cells and tissues involve specific transporters and binding proteins. It has been suggested that 5-Chloropyrazine-2-carboxylic acid is transported into cells via specific transporters that recognize its chemical structure . Once inside the cell, it can bind to proteins involved in fatty acid synthesis and NAD biosynthesis, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 5-Chloropyrazine-2-carboxylic acid is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with enzymes involved in fatty acid synthesis and NAD biosynthesis . Additionally, post-translational modifications and targeting signals may direct 5-Chloropyrazine-2-carboxylic acid to specific compartments or organelles within the cell, further influencing its activity .
準備方法
Synthetic Routes and Reaction Conditions: 5-Chloropyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of pyrazine-2-carboxylic acid. The reaction typically employs reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to introduce the chlorine atom at the 5-position .
Industrial Production Methods: In an industrial setting, the synthesis of 5-chloropyrazine-2-carboxylic acid may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a suitable form for further applications .
化学反応の分析
Types of Reactions: 5-Chloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions, typically under basic conditions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products such as 5-aminopyrazine-2-carboxylic acid or 5-thiopyrazine-2-carboxylic acid can be formed.
Oxidation and Reduction Reactions: Products such as pyrazine-2-carboxylic acid derivatives with altered oxidation states can be obtained.
類似化合物との比較
- 5-Fluoropyrazine-2-carboxylic acid
- 5-Bromopyrazine-2-carboxylic acid
- 5-Iodopyrazine-2-carboxylic acid
Comparison: 5-Chloropyrazine-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its fluorine, bromine, or iodine counterparts. The chlorine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall stability .
特性
IUPAC Name |
5-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJOTWLLDJYKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189656 | |
| Record name | Pyrazinecarboxylic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36070-80-1 | |
| Record name | 5-Chloro-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36070-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazinecarboxylic acid, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036070801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazinecarboxylic acid, 5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of regiospecific enzymatic hydroxylation in the synthesis of 5-chloropyrazine-2-carboxylic acid?
A1: Regiospecific enzymatic hydroxylations offer a controlled approach to introduce hydroxyl groups at specific positions on the pyrazine ring. This method, as described in the paper "Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3" [], allows for the synthesis of specific isomers, which is crucial as different isomers of a compound can exhibit different biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-methoxy-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]phenol](/img/structure/B1205970.png)



